2-(Pyrimidin-4-yl)cyclopropan-1-amine
Beschreibung
2-(Pyrimidin-4-yl)cyclopropan-1-amine is a bicyclic organic compound featuring a strained cyclopropane ring fused to a pyrimidine heterocycle via an amine group at the cyclopropane’s position 2. The pyrimidine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 3) contributes to the molecule’s electronic properties, while the cyclopropane’s inherent ring strain (≈27 kcal/mol) introduces unique reactivity and conformational rigidity.
Eigenschaften
Molekularformel |
C7H9N3 |
|---|---|
Molekulargewicht |
135.17 g/mol |
IUPAC-Name |
2-pyrimidin-4-ylcyclopropan-1-amine |
InChI |
InChI=1S/C7H9N3/c8-6-3-5(6)7-1-2-9-4-10-7/h1-2,4-6H,3,8H2 |
InChI-Schlüssel |
CYZDWVOYXRVYEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1N)C2=NC=NC=C2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-4-yl)cyclopropan-1-amine typically involves the cyclopropanation of a pyrimidine derivative. One common method includes the reaction of pyrimidine with a cyclopropane precursor under specific conditions. For example, the reaction can be carried out using a cyclopropylamine derivative in the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of 2-(Pyrimidin-4-yl)cyclopropan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyrimidin-4-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Pyrimidin-4-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(Pyrimidin-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 2-(Pyrimidin-4-yl)cyclopropan-1-amine and related pyrimidine derivatives:
Structural and Functional Insights
Cyclopropane vs. In contrast, piperazine (e.g., in 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine) or piperidine groups introduce flexibility, which may enhance solubility but reduce selectivity . The position of the amine on the cyclopropane (C1 vs. C2) significantly alters spatial orientation. For instance, 1-(Pyrimidin-4-yl)cyclopropan-1-amine may exhibit weaker H-bonding interactions in enzyme pockets due to less optimal NH₂ positioning compared to the C2 isomer .
Electronic Effects :
- Electron-withdrawing groups like chlorine (e.g., 2-Chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine) increase pyrimidine’s electrophilicity, facilitating nucleophilic substitutions. Conversely, the cyclopropane’s electron-deficient nature in the target compound may stabilize charge-transfer interactions in biological systems .
Biological Relevance :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
